2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate
Description
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate is a synthetic compound featuring a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group linked via an amide bond to a 5-bromonicotinate ester scaffold. The 5-bromonicotinate ester introduces halogenation, which often improves metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-12-4-11(6-18-7-12)16(21)22-8-15(20)19-5-10-1-2-13-14(3-10)24-9-23-13/h1-4,6-7H,5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTXWGVLXSWCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is reacted with an appropriate amine to introduce the amino group. This intermediate is then coupled with 5-bromonicotinic acid or its derivatives under esterification conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom in the nicotinate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Benzo[d][1,3]dioxol-5-ylmethyl group : Enhances lipophilicity and aromatic interactions.
- Amide linkage : Provides hydrogen-bonding capacity and conformational rigidity.
- 5-Bromonicotinate ester : Introduces halogen-based steric and electronic effects.
Table 1: Comparison of Structural Features
Physicochemical Properties
Table 2: Physical Properties Comparison
*Predicted based on structural analogs.
Biological Activity
The compound 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 342.35 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an amino group and a 5-bromonicotinate unit, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing benzo[d][1,3]dioxole and nicotinic acid derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
A study exploring the anticancer potential of benzo[d][1,3]dioxole derivatives showed that these compounds can induce apoptosis in cancer cells. For instance, derivatives similar to the compound have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 0.5 µM to 10 µM depending on the specific structure and substituents present .
Anti-inflammatory Activity
Compounds with similar scaffolds have demonstrated significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, studies have shown that certain benzo[d][1,3]dioxole derivatives can reduce inflammation in animal models of arthritis .
Antimicrobial Activity
The antimicrobial properties of compounds related to This compound have been investigated against various pathogens. In vitro assays indicated that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | 0.5 - 10 | Various cancer cell lines | |
| Anti-inflammatory | < 10 | Rat adjuvant arthritis model | |
| Antimicrobial | < 20 | Staphylococcus aureus |
Case Studies
- Anticancer Study : A recent investigation into the effects of benzo[d][1,3]dioxole derivatives on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 1 µM. The study utilized flow cytometry to assess apoptosis rates and found that the compound induced early apoptotic markers within 24 hours of treatment .
- Anti-inflammatory Effects : In a rat model of arthritis, treatment with a related compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to controls. The effective dose was determined to be around 5 mg/kg body weight .
- Antimicrobial Efficacy : A screening of various derivatives revealed that those containing the benzo[d][1,3]dioxole structure exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) below 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
